5-(Sec-butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole
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Overview
Description
5-(Sec-butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of protein kinase CK2, which is an enzyme that is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair.
Mechanism of Action
5-(Sec-butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole inhibits protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in various cellular processes. Inhibition of protein kinase CK2 has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy.
Biochemical and Physiological Effects:
Inhibition of protein kinase CK2 by 5-(Sec-butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole has been shown to have various biochemical and physiological effects. These include induction of apoptosis, inhibition of cell proliferation, and sensitization of cancer cells to chemotherapy. In addition, inhibition of protein kinase CK2 has been shown to have anti-inflammatory and neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(Sec-butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole in lab experiments include its potency and selectivity for protein kinase CK2, its ability to induce apoptosis and inhibit cell proliferation, and its potential therapeutic applications in various diseases. The limitations of using this compound in lab experiments include its toxicity at high concentrations, its limited solubility in aqueous solutions, and the need for appropriate controls to ensure specific inhibition of protein kinase CK2.
Future Directions
There are several future directions for research on 5-(Sec-butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole. These include:
1. Development of more potent and selective inhibitors of protein kinase CK2.
2. Investigation of the therapeutic potential of protein kinase CK2 inhibition in various diseases, including cancer, neurodegenerative disorders, and inflammation.
3. Identification of the downstream targets of protein kinase CK2 inhibition and their role in cellular processes.
4. Investigation of the mechanisms of toxicity of protein kinase CK2 inhibitors and the development of strategies to mitigate their toxicity.
5. Development of novel delivery systems for protein kinase CK2 inhibitors to improve their solubility and bioavailability.
Synthesis Methods
The synthesis of 5-(Sec-butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole is a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-thiophenecarboxylic acid in the presence of a base to form 4-(4-chlorophenylsulfonyl)thiophene-2-carboxylic acid. The second step involves the reaction of this intermediate with sec-butylamine in the presence of a coupling reagent to form 5-(sec-butylthio)-4-(4-chlorophenylsulfonyl)thiophene-2-carboxamide. The final step involves the reaction of this intermediate with oxalyl chloride and a base to form 5-(sec-butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole.
Scientific Research Applications
5-(Sec-butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole has been widely used in scientific research as a potent and selective inhibitor of protein kinase CK2. Protein kinase CK2 is an important enzyme that is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. Inhibition of this enzyme has been shown to have therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and inflammation.
properties
IUPAC Name |
5-butan-2-ylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S3/c1-3-11(2)24-17-16(19-15(22-17)14-5-4-10-23-14)25(20,21)13-8-6-12(18)7-9-13/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMXKTZXKJHJTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Sec-butylthio)-4-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)oxazole |
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